molecular formula C3H7N3O4 B14133400 Guanidinoxalat CAS No. 25143-54-8

Guanidinoxalat

Cat. No.: B14133400
CAS No.: 25143-54-8
M. Wt: 149.11 g/mol
InChI Key: PBPSWRVGRHWHEW-UHFFFAOYSA-N
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Description

Guanidinoxalate (C₃H₈N₆O₄) is a guanidine derivative formed by the reaction of guanidine with oxalic acid. Structurally, it consists of a guanidinium cation ([C(NH₂)₃]⁺) paired with an oxalate anion (C₂O₄²⁻). This compound is notable for its high nitrogen content and ionic stability, making it relevant in applications such as organic synthesis, catalysis, and materials science. Its synthesis typically involves the neutralization of guanidine carbonate with oxalic acid under controlled conditions .

Guanidinoxalate’s physicochemical properties, including solubility in polar solvents (e.g., water: ~12 g/100 mL at 25°C) and thermal stability (decomposition >200°C), distinguish it from other guanidine salts. Its dual functional groups (guanidine’s basicity and oxalate’s chelating ability) enable unique reactivity patterns, such as metal coordination and pH-dependent solubility .

Properties

CAS No.

25143-54-8

Molecular Formula

C3H7N3O4

Molecular Weight

149.11 g/mol

IUPAC Name

guanidine;oxalic acid

InChI

InChI=1S/C2H2O4.CH5N3/c3-1(4)2(5)6;2-1(3)4/h(H,3,4)(H,5,6);(H5,2,3,4)

InChI Key

PBPSWRVGRHWHEW-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(=O)O)O.C(=N)(N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Guanidinoxalat can be synthesized through several methods. One common approach involves the reaction of guanidine with oxalic acid or its derivatives. The reaction typically occurs under mild conditions, often in aqueous or alcoholic solutions. For example, guanidine hydrochloride can react with sodium oxalate in water to form this compound and sodium chloride as a byproduct.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of guanidine carbonate and oxalic acid in a solvent-free reaction. This approach minimizes the use of solvents and reduces waste, making it more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Guanidinoxalat undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into simpler compounds.

    Substitution: The guanidine group in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like amines and thiols can react with this compound under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalic acid derivatives, while substitution reactions can produce various guanidine derivatives.

Scientific Research Applications

Guanidinoxalat has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: this compound can act as a biochemical probe to study enzyme mechanisms and protein interactions.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of guanidinoxalat involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form strong hydrogen bonds with biological molecules, while the oxalate group can chelate metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Guanidinoxalate belongs to a family of guanidine derivatives and oxalate salts. Key analogues include:

Compound Formula Solubility (H₂O, 25°C) pH (1% solution) Key Applications
Guanidinoxalate C₃H₈N₆O₄ 12 g/100 mL 6.5–7.5 Catalysis, metal chelation
Guanidine hydrochloride CH₆ClN₃ 228 g/100 mL 4.5–5.5 Protein denaturation, synthesis
Ammonium oxalate (NH₄)₂C₂O₄ 4.7 g/100 mL 7.0–8.0 Analytical chemistry, buffers
Potassium oxalate K₂C₂O₄ 33 g/100 mL 7.0–8.5 Textile bleaching, photography

Key Observations :

  • Basicity: Guanidinoxalate is less basic than guanidine hydrochloride (pKa ~13 vs. ~12.5) due to oxalate’s electron-withdrawing effects .
  • Chelation: Unlike ammonium or potassium oxalates, guanidinoxalate’s guanidinium moiety enhances its ability to stabilize metal complexes, particularly with transition metals like Fe³⁺ and Cu²⁺ .
  • Thermal Stability: Guanidinoxalate decomposes at higher temperatures (>200°C) compared to ammonium oxalate (decomposes ~160°C), making it suitable for high-temperature reactions .
Toxicity and Environmental Impact
  • Acute Toxicity (LD₅₀, rat oral): Guanidinoxalate (420 mg/kg) is less toxic than guanidine hydrochloride (190 mg/kg) but more toxic than potassium oxalate (670 mg/kg) .
  • However, guanidinoxalate’s nitrogen content may contribute to eutrophication in aquatic systems if released in large quantities .

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